Ethyl 2-bromo-3-chlorobenzoate
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Overview
Description
Ethyl 2-bromo-3-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 3 positions, respectively, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-chlorobenzoate typically involves the bromination and chlorination of ethyl benzoate. The process can be carried out through electrophilic aromatic substitution reactions. For instance, ethyl benzoate can be brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Subsequently, the chlorination can be achieved using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction: The compound can be reduced to form ethyl 3-chlorobenzoate or ethyl 2-bromobenzoate.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: Products include ethyl 3-chlorobenzoate or ethyl 2-bromobenzoate.
Oxidation: The major product is 2-bromo-3-chlorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-chlorobenzoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets.
Comparison with Similar Compounds
- Ethyl 4-bromo-3-chlorobenzoate
- Ethyl 5-bromo-2-chlorobenzoate
- Ethyl 6-bromo-3-chlorobenzoate
Comparison: Ethyl 2-bromo-3-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
ethyl 2-bromo-3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFFCZRIWXIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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